2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves the use of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry . The reaction led to the single-stage method under very mild conditions to obtain some 4- [ (3,5-dimethyl-1,2-oxazole-4-yl)sulfonyl]amides .Molecular Structure Analysis
Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The molecular formula of the compound is C16H21N5O2 .Chemical Reactions Analysis
The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N -methanimine atom to a carbon atom of another methanimine .Scientific Research Applications
Heterocyclic Synthesis Applications
Research has shown that related compounds are used as key intermediates in the synthesis of a wide range of heterocyclic systems. For example, the use of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate has been demonstrated in the preparation of various fused pyrimidinones and other heterocycles, showcasing the versatility of such compounds in synthesizing biologically active heterocycles (R. Toplak et al., 1999). Similarly, another study highlighted the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents, further underscoring the significance of these heterocyclic compounds in medicinal chemistry (J. Medwid et al., 1990).
Biological Activity
The antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings has been investigated, with some compounds showing comparable activity to standard drugs like streptomycin and fusidic acid (A. Hossan et al., 2012). This demonstrates the potential of such heterocyclic compounds in the development of new antimicrobial agents. Additionally, the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm have been reported, highlighting the agrochemical applications of these compounds (A. Fadda et al., 2017).
Future Directions
The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years .
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O2/c1-10-13(11(2)25-20-10)6-16(24)21(3)12-7-22(8-12)15-5-4-14-18-17-9-23(14)19-15/h4-5,9,12H,6-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKXZCNBGNDUEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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